molecular formula C13H16O2 B6178725 tert-butyl cubane-1-carboxylate CAS No. 2385525-22-2

tert-butyl cubane-1-carboxylate

Cat. No.: B6178725
CAS No.: 2385525-22-2
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cubane-1-carboxylate: is a derivative of cubane, a highly strained and rigid hydrocarbon with a cubic structure. The tert-butyl group attached to the cubane core enhances its stability and solubility, making it a valuable compound in various chemical applications. Cubane derivatives are known for their unique geometric and electronic properties, which make them interesting candidates for research in materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cubane-1-carboxylate typically involves the functionalization of cubane. One common method is the photolytic C–H carboxylation reaction, which uses a cyclobutadiene precursor. This method leverages the slow oxidative addition and rapid reductive elimination of copper to develop C–N, C–C(sp3), C–C(sp2), and C–CF3 cross-coupling protocols .

Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often involves multi-step synthetic routes. These routes are designed to maximize yield and purity while minimizing the formation of by-products. The use of photolytic reactions and copper-catalyzed cross-coupling reactions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cubane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cubane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl cubane-1-carboxylate is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as a precursor for the synthesis of more complex cubane derivatives and other strained ring systems .

Biology and Medicine: In medicinal chemistry, cubane derivatives are explored as bioisosteres for benzene rings. This substitution can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, while retaining biological activity .

Industry: The compound is used in the development of advanced materials, including high-energy-density materials and polymers. Its rigid structure and stability make it suitable for applications requiring robust and durable materials .

Mechanism of Action

The mechanism of action of tert-butyl cubane-1-carboxylate involves its interaction with molecular targets through its unique geometric and electronic properties. The rigid and strained nature of the cubane core allows for strong interactions with biological targets, potentially leading to enhanced binding affinity and specificity. The tert-butyl group further modulates the compound’s solubility and stability, influencing its overall bioactivity .

Comparison with Similar Compounds

    Cubane-1,3-dicarboxylate: Another cubane derivative with carboxylate groups at the 1 and 3 positions.

    Bicyclo[1.1.1]pentane: A strained hydrocarbon similar to cubane, used as a bioisostere for benzene rings.

    Adamantane: A tricyclic hydrocarbon with a similar rigid structure, used in various chemical and pharmaceutical applications.

Uniqueness: Tert-butyl cubane-1-carboxylate stands out due to the presence of the tert-butyl group, which enhances its solubility and stability compared to other cubane derivatives. This makes it particularly valuable in applications where these properties are crucial, such as in drug development and materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl cubane-1-carboxylate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cubane-1-carboxylic acid", "tert-Butyl alcohol", "Thionyl chloride", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Hexane" ], "Reaction": [ "Step 1: Conversion of cubane-1-carboxylic acid to cubane-1-carbonyl chloride using thionyl chloride in diethyl ether.", "Step 2: Reaction of cubane-1-carbonyl chloride with tert-butyl alcohol in the presence of sodium bicarbonate to form tert-butyl cubane-1-carboxylate.", "Step 3: Purification of the product by washing with water, drying with anhydrous magnesium sulfate, and recrystallization from a mixture of hexane and diethyl ether." ] }

CAS No.

2385525-22-2

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.